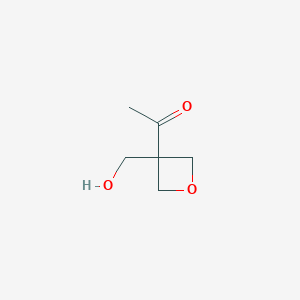![molecular formula C6H6ClN3O B14024070 4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyrimidine and oxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with ethyl glyoxylate in the presence of a base, followed by cyclization to form the desired oxazine ring . The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrimido[4,5-B][1,4]oxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: This compound shares a similar fused ring system but with different substituents and ring fusion patterns.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but with different nitrogen positions and ring sizes.
Uniqueness
4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine is unique due to its specific ring fusion and the presence of both pyrimidine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
4-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4-6(10-3-9-5)11-2-1-8-4/h3,8H,1-2H2 |
Clave InChI |
SPXXEJSOJQQTBA-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



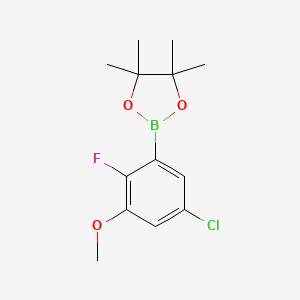
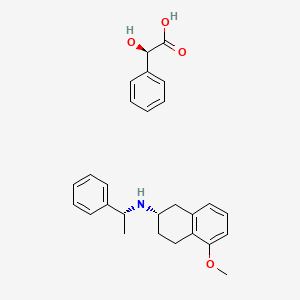
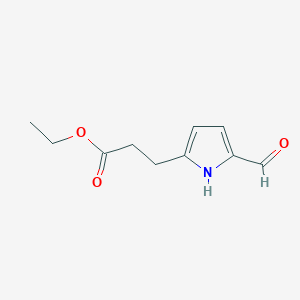
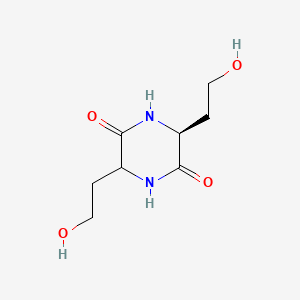



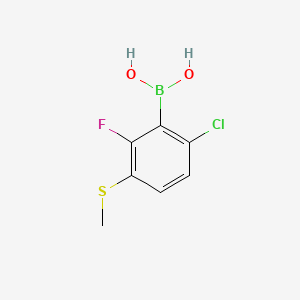
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
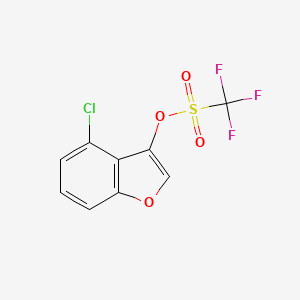
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

